molecular formula C15H15BrN2O2 B12873431 1-(4-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)phenyl)ethanone

1-(4-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)phenyl)ethanone

Cat. No.: B12873431
M. Wt: 335.20 g/mol
InChI Key: YMDSAWAEXFGGOM-UHFFFAOYSA-N
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Description

1-(4-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)phenyl)ethanone is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a bromo and dimethylamino group, linked to a phenyl ethanone moiety through a methyleneamino bridge. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 1-(4-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)phenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)phenyl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), bases like sodium hydroxide, and catalysts like palladium on carbon (Pd/C).

Mechanism of Action

The mechanism of action of 1-(4-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)phenyl)ethanone involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. The exact molecular pathways involved may vary depending on the specific application, but common targets include bacterial enzymes and cellular receptors involved in signal transduction .

Comparison with Similar Compounds

1-(4-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)phenyl)ethanone can be compared with other furan derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H15BrN2O2

Molecular Weight

335.20 g/mol

IUPAC Name

1-[4-[[4-bromo-5-(dimethylamino)furan-2-yl]methylideneamino]phenyl]ethanone

InChI

InChI=1S/C15H15BrN2O2/c1-10(19)11-4-6-12(7-5-11)17-9-13-8-14(16)15(20-13)18(2)3/h4-9H,1-3H3

InChI Key

YMDSAWAEXFGGOM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=CC2=CC(=C(O2)N(C)C)Br

Origin of Product

United States

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